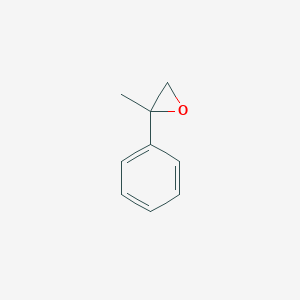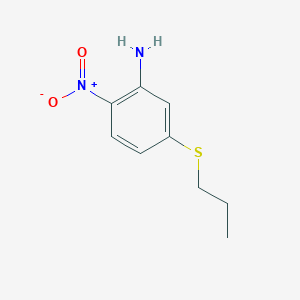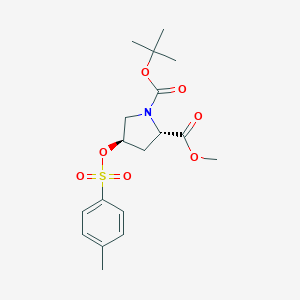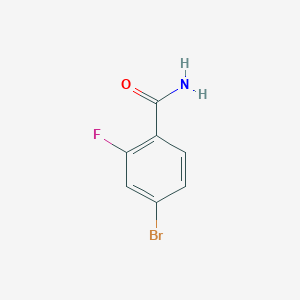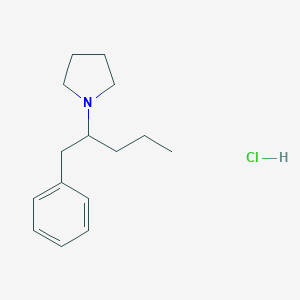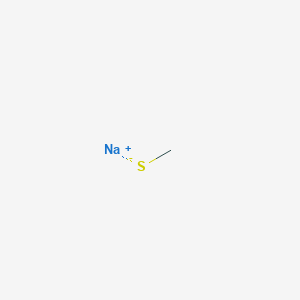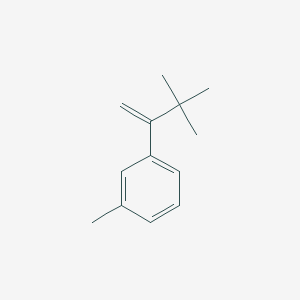
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-methyl- is a chemical compound that belongs to the family of alkylbenzenes. It is commonly known as p-cymene and is widely used in various industries, including pharmaceuticals, fragrances, and flavors. This compound is a colorless liquid with a characteristic odor and is highly flammable.
Mécanisme D'action
The mechanism of action of benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-methyl- is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been shown to inhibit the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-methyl- has been shown to have various biochemical and physiological effects. It has been found to possess antimicrobial activity against a wide range of bacteria and fungi, including Staphylococcus aureus and Candida albicans. It also exhibits antioxidant activity, which may help protect against oxidative stress and cellular damage. In addition, it has been shown to have anti-inflammatory effects, which may help alleviate symptoms associated with inflammatory diseases, such as rheumatoid arthritis and asthma.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-methyl- in lab experiments include its high solubility in organic solvents, its low toxicity, and its relatively low cost. However, its main limitation is its volatility, which can make it difficult to handle and store.
Orientations Futures
There are several future directions for the study of benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-methyl-. One potential area of research is the development of new drugs and therapies based on its antimicrobial, antioxidant, and anti-inflammatory properties. Another area of research is the investigation of its potential as a natural preservative in the food and cosmetic industries. Additionally, further studies are needed to fully understand its mechanism of action and its effects on various signaling pathways and enzymes.
Méthodes De Synthèse
The synthesis of benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-methyl- can be achieved through various methods, including the alkylation of toluene with propylene, the isomerization of α-pinene, and the dehydrogenation of 2,3-dimethylbutane. The most commonly used method is the alkylation of toluene with propylene, which involves the reaction of toluene with propylene in the presence of a catalyst, such as aluminum chloride or sulfuric acid.
Applications De Recherche Scientifique
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-methyl- has been extensively studied for its various applications in scientific research. It is used as a solvent and reagent in organic synthesis, as well as a flavor and fragrance ingredient in the food and cosmetic industries. In addition, it has been found to possess antimicrobial, antioxidant, and anti-inflammatory properties, making it a potential candidate for the development of new drugs and therapies.
Propriétés
Numéro CAS |
146558-42-1 |
|---|---|
Nom du produit |
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-methyl- |
Formule moléculaire |
C13H18 |
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
1-(3,3-dimethylbut-1-en-2-yl)-3-methylbenzene |
InChI |
InChI=1S/C13H18/c1-10-7-6-8-12(9-10)11(2)13(3,4)5/h6-9H,2H2,1,3-5H3 |
Clé InChI |
PEAIPOWGIUBVPV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=C)C(C)(C)C |
SMILES canonique |
CC1=CC(=CC=C1)C(=C)C(C)(C)C |
Autres numéros CAS |
146558-42-1 |
Synonymes |
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



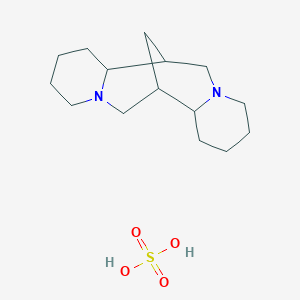
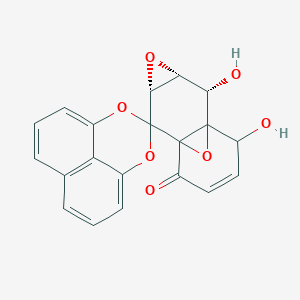
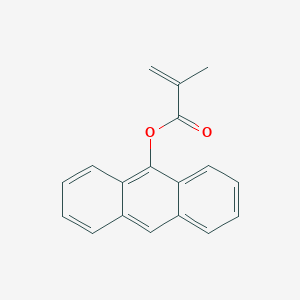
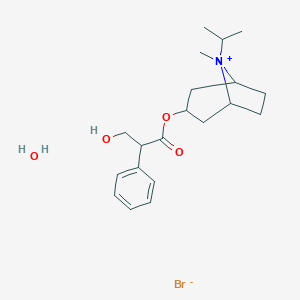

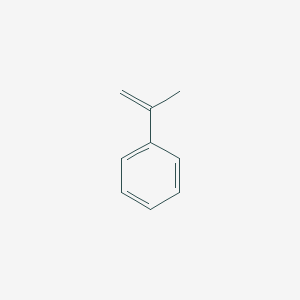
![Sodium;(2S,5R,6R)-6-[[1-(3-bromophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B127714.png)
